molecular formula C8H14O3 B12772693 5-Butyl-1,4-dioxan-2-one CAS No. 92351-85-4

5-Butyl-1,4-dioxan-2-one

Cat. No.: B12772693
CAS No.: 92351-85-4
M. Wt: 158.19 g/mol
InChI Key: DVBUFRRUKPQWBU-UHFFFAOYSA-N
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Description

5-Butyl-1,4-dioxan-2-one belongs to the class of organic compounds known as 1,4-dioxanes. These compounds contain a six-membered aliphatic ring with two oxygen atoms at positions 1 and 4. It is an essentially neutral compound .

Preparation Methods

Synthetic Routes::

  • One synthetic route involves the cyclization of 5-bromopentanoic acid with sodium hydroxide to form the corresponding sodium salt.
  • The sodium salt is then treated with acetic anhydride to yield 5-butyl-1,4-dioxan-2-one.
Reaction Conditions::
  • Cyclization: 5-bromopentanoic acid + NaOH → Sodium salt
  • Acetylation: Sodium salt + Acetic anhydride → this compound

Industrial Production:: Industrial-scale production methods are not widely documented, but laboratory-scale synthesis provides a basis for further exploration.

Chemical Reactions Analysis

Reactions::

    Hydrolysis: 5-Butyl-1,4-dioxan-2-one can undergo hydrolysis in acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: Reduction with suitable reagents can convert it to the corresponding diol.

    Substitution: It can participate in substitution reactions at the carbonyl carbon.

Common Reagents and Conditions::

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alcohols).

Major Products::
  • Hydrolysis: 5-Butylpentanoic acid
  • Reduction: 5-Butyl-1,4-diol

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity.

    Medicine: Limited research, but its derivatives may have pharmaceutical applications.

    Industry: Potential use in polymer chemistry.

Mechanism of Action

The exact mechanism of action remains elusive due to limited research. it likely interacts with cellular targets or metabolic pathways.

Comparison with Similar Compounds

5-Butyl-1,4-dioxan-2-one is unique due to its specific alkyl substitution pattern. Similar compounds include other 1,4-dioxanes like 2-t-butyl-5-propyl-[1,3]dioxolan-4-one .

Properties

CAS No.

92351-85-4

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

5-butyl-1,4-dioxan-2-one

InChI

InChI=1S/C8H14O3/c1-2-3-4-7-5-11-8(9)6-10-7/h7H,2-6H2,1H3

InChI Key

DVBUFRRUKPQWBU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1COC(=O)CO1

Origin of Product

United States

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